REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9]>>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3|
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Name
|
|
Quantity
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223 g
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Type
|
reactant
|
Smiles
|
CN(CC=C)CC=C
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Type
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CUSTOM
|
Details
|
stirring shaft
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A four-necked reaction flask was fitted with a glass
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Type
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CUSTOM
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Details
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connected to an overhead stirrer
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Type
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TEMPERATURE
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Details
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to maintain the temperature
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Type
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CUSTOM
|
Details
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throughout the reaction
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Type
|
TEMPERATURE
|
Details
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While cooling the reaction kettle with an ice bath
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Type
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STIRRING
|
Details
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while stirring
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Type
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TEMPERATURE
|
Details
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The temperature of the reaction mixture was maintained below 25° C
|
Type
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CUSTOM
|
Details
|
the ice bath was removed
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Type
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STIRRING
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Details
|
the reaction mixture was stirred at ambient temperature for one hour, at which time the reaction mixture
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Duration
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1 h
|
Type
|
ADDITION
|
Details
|
) and 200 g of deionized water were added
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Type
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CUSTOM
|
Details
|
sparge
|
Type
|
TEMPERATURE
|
Details
|
An insulated heating mantle
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Type
|
CUSTOM
|
Details
|
was set to 80° C
|
Type
|
CUSTOM
|
Details
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The reaction mixture was sparged with high purity N2 for 30 minutes
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Duration
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30 min
|
Type
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DISSOLUTION
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Details
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Meanwhile, an initiator solution of 18.2 g of ammonium persulfate (APS) dissolved in 40 mL of DI water
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Type
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CUSTOM
|
Details
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was prepared
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Type
|
CUSTOM
|
Details
|
The APS solution was sparged with high purity N2 for 30 minutes
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the N2
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
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the APS solution was introduced into the reaction flask at a rate of 0.3 mL/min
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Type
|
ADDITION
|
Details
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When 15 mL of the APS solution had been added to the reactor
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Type
|
ADDITION
|
Details
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the addition of APS solution
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Type
|
TEMPERATURE
|
Details
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At the end of this one hour heating period
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Duration
|
1 h
|
Type
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ADDITION
|
Details
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a second addition of 15 mL of APS solution
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Type
|
ADDITION
|
Details
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When this portion of APS had been added to the reactor
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Type
|
ADDITION
|
Details
|
the APS addition
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Type
|
TEMPERATURE
|
Details
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the reaction mixture was maintained at 80° C. for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
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At this point the remaining 20 mL of APS solution was added to the reactor at a rate of 0.3 mL/min
|
Type
|
ADDITION
|
Details
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When this final portion of APS solution had been added the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 80° C. for one hour
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Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
CN(CC=C)CC=C.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |